molecular formula C17H13F3N4O B2569265 1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 68008-26-4

1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2569265
CAS No.: 68008-26-4
M. Wt: 346.313
InChI Key: QMDWLMGSOLAXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is a urea derivative featuring an imidazole ring attached to a phenyl group at the 1-position and a 3-(trifluoromethyl)phenyl group at the 3-position of the urea backbone. This compound is of interest due to its structural similarity to bioactive molecules targeting cancer and neurological disorders. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole moiety may contribute to hydrogen-bonding interactions, a critical feature in drug-receptor binding .

Properties

IUPAC Name

1-(2-imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)12-4-3-5-13(10-12)22-16(25)23-14-6-1-2-7-15(14)24-9-8-21-11-24/h1-11H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDWLMGSOLAXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-[3-(Trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (Compound 83)
  • Structure : Contains a pyridine ring substituted with a 4-methoxyphenyl group and a methyl group, linked to a 3-(trifluoromethyl)phenyl urea.
  • Activity : Demonstrated antiproliferative effects against the MCF-7 breast cancer cell line. The pyridine ring may enhance π-π stacking interactions with biological targets, while the methoxy group improves solubility .
  • Potency : Tested via the US-NCI protocol, though exact IC₅₀ values are unspecified. Comparable to reference standards in preliminary assays .
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea
  • Structure: Features an imidazole-propylideneamino linker and a 2-methylphenyl urea. The 4-methoxyphenyl group introduces electron-donating properties.
  • Activity: Primarily investigated as an anticonvulsant.
  • Structural Insights : Crystal studies (T = 100 K) reveal a disk-shaped molecule with imidazole and aromatic rings nearly coplanar (dihedral angles <13°), facilitating supramolecular interactions .
1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24)
  • Structure : Combines a purine core with an imidazole-propyl urea chain. The cyclohexylmethoxy group enhances hydrophobic interactions.
  • Activity : Designed as a selective Nek2 kinase inhibitor, highlighting the versatility of urea-imidazole hybrids in targeting diverse enzymes .

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Activity Potency/Features
Target Compound Phenyl-imidazole urea 2-Imidazol-1-ylphenyl, 3-(trifluoromethyl)phenyl Underexplored Hypothesized anticancer/neurological activity
Compound 83 Pyridine urea 3-(Trifluoromethyl)phenyl, 4-methoxyphenyl Anticancer (MCF-7) Moderate activity via US-NCI protocol
Anticonvulsant Urea Imidazole-propylideneamino urea 4-Methoxyphenyl, 2-methylphenyl Anticonvulsant Stabilized by intramolecular H-bonds
S24 Purine-imidazole urea Cyclohexylmethoxy, purine Nek2 inhibition High selectivity for kinase targets

Key Research Findings

Role of Trifluoromethyl Groups: Compounds with 3-(trifluoromethyl)phenyl substituents (e.g., Compound 83 and the target compound) show enhanced metabolic stability and target affinity compared to non-fluorinated analogues .

Hydrogen-Bonding Networks : The anticonvulsant urea derivative’s activity is attributed to N–H⋯N bonds, which stabilize its bioactive conformation. The target compound’s imidazole may similarly facilitate H-bonding but requires validation .

Structural Flexibility vs. Rigidity: Pyridine-based ureas (Compound 83) exhibit rigid planar structures, whereas imidazole-propylidenamino derivatives adopt helical supramolecular arrangements. This flexibility impacts membrane permeability and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.